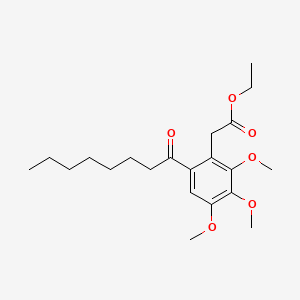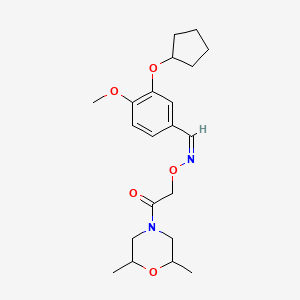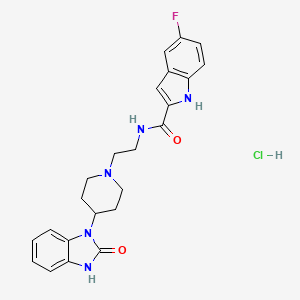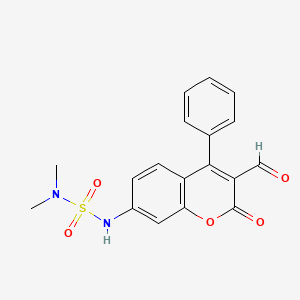
Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, also known as TMPA, is a chemical compound with the molecular formula C21H32O6 . It has an average mass of 380.475 Da and a monoisotopic mass of 380.219879 Da .
Molecular Structure Analysis
The molecular structure of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate consists of 21 carbon atoms, 32 hydrogen atoms, and 6 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate include a molecular formula of C21H32O6, an average mass of 380.475 Da, and a monoisotopic mass of 380.219879 Da .Aplicaciones Científicas De Investigación
Antidiabetic Applications : A study by Sun et al. (2017) described a practical approach for synthesizing Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, highlighting its potential as an antidiabetic agent. This compound is an analogue of cytosporone B and was synthesized using a Friedel–Crafts alkylation method (Sun et al., 2017).
Polymer Chemistry : Barilla et al. (2021) investigated the use of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in the novel copolymerization of vinyl acetate. This work showcases the compound's application in developing new polymer materials (Barilla et al., 2021).
Synthesis of TMPA Derivatives for Antidiabetic Evaluation : Lee et al. (2018) conducted a study on the synthesis and antidiabetic evaluation of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its analogs. The synthesis was achieved through iridium(III)-catalyzed alkylation, and the compounds were evaluated for their antidiabetic effects (Lee et al., 2018).
Styrene Copolymerization : Adekale et al. (2021) explored the styrene copolymerization of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its role in developing novel trisubstituted ethylenes. This study contributes to the field of polymer chemistry (Adekale et al., 2021).
Crystal Structure Analysis : Baolin et al. (2007) analyzed the crystal structure of a stilbene derivative related to Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, contributing to our understanding of its structural properties (Baolin et al., 2007).
Green Chemistry in Pharmaceutical Education : Costa et al. (2012) discussed the application of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in green Suzuki coupling reactions, particularly in the context of pharmaceutical chemistry education (Costa et al., 2012).
Chemical Investigations of Mollusks and Antioxidant Activity : Chakraborty and Joy (2019) explored the chemical properties and bioactive potentials of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate derived from mollusks. They studied its antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).
Microbial Production and Biotechnology : Zhang et al. (2020) provided insights into the microbial production of Ethyl acetate, potentially including Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate. They focused on sustainable and energy-efficient production methods (Zhang et al., 2020).
Mecanismo De Acción
Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate is a novel AMPK agonist . It influences the stability of Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77)-serine-threonine kinase 11 (LKB1) in the nucleus . A recent study has determined that TMPA can ameliorate the reduction of insulin resistance in type II db/db mice .
Propiedades
IUPAC Name |
ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMJQXRLIDSAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)


![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)



![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

